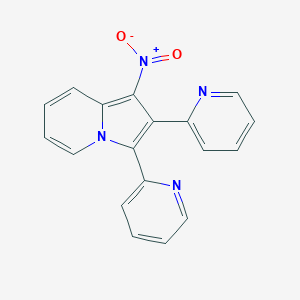

1-nitro-2,3-di(2-pyridinyl)indolizine

Description

Significance of Indolizine (B1195054) Core in Organic Synthesis and Medicinal Chemistry Research

The indolizine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in compounds with a wide range of biological activities. derpharmachemica.comderpharmachemica.com This has made it a valuable target in organic synthesis and a foundational structure for the development of new therapeutic agents. derpharmachemica.comnih.gov Indolizine derivatives have been investigated for numerous pharmacological applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. cdnsciencepub.comnih.govnih.gov Beyond medicine, their distinct electronic and photophysical properties, such as strong fluorescence, make them useful in materials science. derpharmachemica.comderpharmachemica.com

The exploration of indolizine chemistry began with foundational synthetic methods that remain relevant. The most prominent of these classical syntheses are the Tschitschibabin (Chichibabin) reaction and the Scholtz reaction. rsc.org The Tschitschibabin reaction typically involves the acylation of a 2-alkylpyridine derivative followed by a cyclization to form the indolizine ring. nih.gov

Another cornerstone method is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes. cdnsciencepub.comchim.it This approach has been widely utilized due to its convenience and the commercial availability of the necessary starting materials, providing a powerful route to the five-membered ring of the indolizine system. cdnsciencepub.com These early methods established the fundamental pathways for accessing the indolizine core and paved the way for more advanced synthetic explorations. rsc.org

Interactive Table 1: Comparison of Foundational Indolizine Syntheses

| Synthesis Method | Key Reactants | General Description |

| Tschitschibabin Reaction | 2-Alkylpyridine derivatives, α-halocarbonyl compounds | Involves N-alkylation of the pyridine (B92270) followed by base-induced intramolecular cyclization and dehydration. nih.gov |

| Scholtz Synthesis | Pyridine, pyruvic acid derivatives | A condensation reaction that forms the indolizine ring system, though less common than the Tschitschibabin method. rsc.org |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides, electron-deficient dipolarophiles (alkenes/alkynes) | A cycloaddition reaction where the pyridinium ylide acts as a 1,3-dipole, reacting with a dipolarophile to form a cycloadduct that aromatizes to the indolizine. cdnsciencepub.comchim.it |

While classical methods are robust, modern organic synthesis has driven the evolution of indolizine chemistry toward greater efficiency, diversity, and sustainability. rsc.org A significant advancement has been the use of transition-metal catalysis, with metals like palladium, copper, and iron enabling novel cyclization and annulation reactions that were previously challenging. organic-chemistry.orgresearchgate.net These methods often proceed under milder conditions and allow for the construction of highly functionalized indolizine derivatives. organic-chemistry.org

Contemporary research also emphasizes green chemistry principles, leading to the development of solvent-free, microwave-assisted, and multicomponent reactions. derpharmachemica.comnih.gov These approaches simplify synthetic procedures, reduce waste, and provide rapid access to diverse indolizine libraries. cdnsciencepub.com The ongoing desire to build complex and uniquely substituted indolizines continues to fuel the discovery of new synthetic pathways, including those based on oxidative coupling and C-H bond activation. rsc.orgrsc.org

Chemical Framework of 1-nitro-2,3-di(2-pyridinyl)indolizine

The chemical framework of this compound is characterized by a central indolizine core substituted with three distinct functional groups: a nitro group at the C-1 position and two pyridinyl (or pyridyl) rings at the C-2 and C-3 positions. A related compound, 1-nitro-2,3-di-2-pyridyl-2,3-dihydroindolizine, has been synthesized as a by-product of a nitroaldol (Henry) reaction, indicating a potential synthetic route to the aromatic parent compound through subsequent oxidation. nih.govnih.gov The presence of the electron-withdrawing nitro group and the nitrogen-containing pyridyl substituents is expected to significantly influence the electronic properties and reactivity of the indolizine system.

This compound is classified as a fused N-heterocyclic compound. wikipedia.org Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring system. britannica.com Indolizine is specifically a bicyclic system where a five-membered pyrrole (B145914) ring is fused to a six-membered pyridine ring, sharing a nitrogen atom and an adjacent carbon atom. dspmuranchi.ac.in This fusion of two heterocyclic rings places it in the category of fused or condensed heterocycles. wikipedia.orgtestbook.com The bridgehead nitrogen atom is a defining feature of the indolizine family. mdpi.com

The indolizine ring system is considered an aromatic compound. mdpi.com It contains a total of 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). francis-press.com These electrons are delocalized across the bicyclic framework. derpharmachemica.com The system can be described as a fusion of a π-excessive pyrrole ring and a π-deficient pyridine ring. chim.itmdpi.com

This electronic arrangement leads to a notable difference in reactivity compared to its isomer, indole (B1671886). The highest electron density in the indolizine ring is typically at the C-3 position, followed by the C-1 position, making these sites susceptible to electrophilic attack. chim.itmdpi.com Theoretical studies have shown that the HOMO-LUMO energy gap of indolizine is significantly lower than that of indole, which has implications for its stability and optoelectronic properties. acs.org The presence of substituents, such as the nitro and pyridyl groups in the title compound, further modulates this electronic landscape.

Interactive Table 2: Properties of the Indolizine Core

| Property | Description | References |

| Formula | C₈H₇N | wikipedia.org |

| Classification | Fused N-heterocyclic aromatic compound | wikipedia.orgdspmuranchi.ac.in |

| Structure | A five-membered pyrrole ring fused to a six-membered pyridine ring. | mdpi.com |

| π-Electron System | 10 π-electron aromatic system. | mdpi.comfrancis-press.com |

| Aromaticity | Considered aromatic, though with some bond length alternation suggesting partial tetraene character. | mdpi.com |

| Reactivity | Prone to electrophilic substitution, primarily at the C-3 and C-1 positions of the five-membered ring. | chim.it |

| Isomerism | An isomer of indole and isoindole. | wikipedia.org |

Research Objectives and Scope of Investigation for the Chemical Compound

The investigation of novel indolizine derivatives like this compound is driven by the search for new molecules with enhanced or specific functionalities. francis-press.comnih.gov The research objectives for this particular compound would likely focus on several key areas based on its unique structural features.

The primary scope would be to synthesize the compound and fully characterize its structural, electronic, and photophysical properties. A major objective would be to explore its potential in medicinal chemistry. nih.gov Given that various indolizine derivatives show potent biological activity, researchers would investigate this compound's efficacy as a potential anticancer, anti-inflammatory, or antimicrobial agent. researchgate.netnih.govnih.gov The pyridyl substituents could enhance metal chelation or hydrogen bonding capabilities, while the nitro group could influence its mechanism of action.

An in-depth examination of the synthetic approaches for this compound and its structural analogs reveals sophisticated strategies centered on the construction of the core indolizine framework. Methodologies predominantly involve pericyclic reactions, specifically [3+2] cycloadditions using pyridinium ylides, and advanced metal-catalyzed cyclizations. These techniques offer versatile pathways to this class of N-fused heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12N4O2 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

1-nitro-2,3-dipyridin-2-ylindolizine |

InChI |

InChI=1S/C18H12N4O2/c23-22(24)18-15-9-3-6-12-21(15)17(14-8-2-5-11-20-14)16(18)13-7-1-4-10-19-13/h1-12H |

InChI Key |

SROATLCNGGVPGU-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=C(N3C=CC=CC3=C2[N+](=O)[O-])C4=CC=CC=N4 |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N3C=CC=CC3=C2[N+](=O)[O-])C4=CC=CC=N4 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Nitro 2,3 Di 2 Pyridinyl Indolizine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural determination of 1-nitro-2,3-di(2-pyridinyl)indolizine in solution. Through a series of one- and two-dimensional experiments, a complete assignment of proton and carbon signals has been achieved, providing deep insights into the molecule's connectivity and environment.

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated dichloromethane (CD₂Cl₂) to provide detailed information about the chemical environment of each nucleus. nih.govresearchgate.net

The ¹H NMR spectrum displays a series of distinct signals corresponding to the protons on the indolizine (B1195054) and pyridinyl rings. nih.govresearchgate.net For instance, the protons H2 and H3 on the five-membered ring of the dihydroindolizine core appear as doublets at 4.89 ppm and 6.08 ppm, respectively, each with a coupling constant of 4.0 Hz. nih.govresearchgate.net The protons on the pyridinyl rings and the six-membered ring of the indolizine core resonate in the aromatic region, with chemical shifts ranging from 6.71 ppm to 8.59 ppm. nih.govresearchgate.net

The ¹³C NMR spectrum complements the proton data, with signals assigned to all 18 carbon atoms of the molecule. nih.govresearchgate.net The carbons of the dihydroindolizine five-membered ring, C2 and C3, are observed at 54.1 ppm and 75.3 ppm, respectively. nih.govresearchgate.net The remaining quaternary and tertiary carbons of the aromatic systems appear in the range of 114.8 ppm to 159.7 ppm. nih.govresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound in CD₂Cl₂ nih.govresearchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 4.89 | d | 4.0 |

| H3 | 6.08 | d | 4.0 |

| H5 | 8.30 | d | 8.8 |

| H6 | 7.76–7.73 | m | - |

| H7 | 6.74–6.71 | m | - |

| H8 | 7.58 | d | 6.4 |

| H11 | 7.80–7.77 | m | - |

| H12 | 7.43 | d | 7.6 |

| H13 | 8.59 | d | 4.0 |

| H15 | 7.35–7.33 | m | - |

| H16 | 7.69–7.65 | m | - |

| H17 | 7.33–7.31 | m | - |

| H18 | 8.55 | d | 4.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CD₂Cl₂ nih.govresearchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C1 | 150.4 | q |

| C2 | 54.1 | t |

| C3 | 75.3 | t |

| C4, C9 | 157.5 | q |

| C5 | 119.6 | t |

| C6 | 142.2 | t |

| C7 | 114.8 | t |

| C8 | 137.3 | t |

| C10 | 122.8 | t |

| C11 | 138.0 | t |

| C12 | 124.1 | t |

| C13 | 150.7 | t |

| C14 | 159.7 | q |

| C15 | 124.5 | t |

| C16 | 136.7 | t |

| C17 | 121.8 | t |

To unambiguously assign the complex ¹H and ¹³C NMR spectra, a suite of two-dimensional NMR experiments was employed. nih.govresearchgate.net These techniques are crucial for establishing the connectivity between protons and carbons within the molecular structure.

DEPT 135 (Distortionless Enhancement by Polarization Transfer): This experiment was used to differentiate between CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of protonated carbons. nih.govresearchgate.net

Together, these 2D NMR techniques provided the necessary data for the complete and accurate assignment of all signals in the ¹H and ¹³C spectra. nih.govresearchgate.netresearchgate.net

While specific variable-temperature (VT) NMR studies on this compound have not been reported, this technique is a powerful method for investigating conformational dynamics in related molecules. core.ac.uknih.gov For a molecule with multiple aromatic substituents like this one, VT-NMR could provide significant insights into rotational energy barriers.

Potential areas of dynamic behavior amenable to VT-NMR study include hindered rotation around the single bonds connecting the two pyridinyl rings to the indolizine core (C2-C(pyridinyl) and C3-C(pyridinyl)). At low temperatures, this rotation might be slow enough on the NMR timescale to cause a doubling of signals for the pyridinyl protons and carbons, suggesting the presence of distinct rotamers. nih.gov As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the coalescence temperature, allowing for the calculation of the energy barrier to rotation. Such studies have been successfully used to determine rotational energy barriers in other substituted indolizine systems. core.ac.uk

The structure of this compound contains two stereogenic centers at the C2 and C3 positions. nih.govnih.gov This gives rise to the theoretical possibility of four distinct stereoisomers: two pairs of enantiomers (syn and anti diastereomers). However, analysis of the compound, which was isolated as a by-product of a nitroaldol reaction, revealed that only the anti-isomers are found in the crystal structure. nih.govnih.gov This stereochemical outcome is a key finding, indicating a high degree of diastereoselectivity in its formation.

The protonation sites of the indolizine ring system are of significant interest as they relate to the basicity and reactivity of the molecule. While specific experimental studies on the protonation of this particular derivative are not available, studies on the parent indolizine core and its derivatives generally indicate that protonation occurs on the five-membered ring, typically at the C1 or C3 position, or at the bridgehead nitrogen atom, depending on the substitution pattern.

X-ray Diffraction Crystallography

The molecular structure of this compound was conclusively determined by single-crystal X-ray diffraction analysis. nih.govnih.gov The analysis confirmed the connectivity of the atoms and, crucially, established the relative stereochemistry of the molecule. The crystallographic data show that the two pyridinyl groups at positions 2 and 3 are in an anti configuration relative to each other. nih.gov

The five-membered dihydroindolizine ring is described as being strained. nih.gov The analysis of bond lengths within the six-membered ring of the indolizine core and the attached nitro group suggests a degree of conjugation, with bond lengths intermediate between those of typical single and double bonds. nih.gov In the crystal packing, the 2-pyridyl rings of adjacent molecules are arranged in a coplanar fashion with an approximate intermolecular distance of 3.70 Å. nih.gov

Table 3: Crystal Data and Structure Refinement for this compound nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₁₈H₁₄N₄O₂ |

| Formula weight | 318.33 |

| Temperature | 183 K |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 28.0688 (19) |

| b (Å) | 7.9672 (6) |

| c (Å) | 21.1859 (15) |

| β (°) | 131.408 (4) |

| Volume (ų) | 3553.4 (4) |

| Z | 8 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.08 |

| Final R indices [I > 2σ(I)] | R₁ = 0.065 |

Analysis of Aromatic System Geometry and Bond Lengths

The geometry of the aromatic system in this compound is a key determinant of its chemical and physical properties. While specific bond lengths for the fully aromatic compound are not detailed in the available literature, analysis of the closely related 1-nitro-2,3-di-2-pyridyl-2,3-dihydroindolizine provides valuable insights. In the dihydro- derivative, the five-membered ring exhibits strain. nih.gov The six-membered ring shows conjugation with the nitro group, resulting in bond lengths that are intermediate between typical single and double bonds. nih.gov

The indolizine core is an aromatic system isomeric with indole (B1671886), comprising a π-excessive pyrrole (B145914) ring fused to a π-deficient pyridine (B92270) ring. iucr.org This inherent electronic distribution, coupled with the presence of electron-withdrawing nitro and pyridinyl substituents, is expected to induce significant bond length alternations within the heterocyclic framework. iucr.org The geometry of the pyridinyl rings relative to the indolizine plane is also a critical factor.

Crystallographic data for the related dihydroindolizine compound is presented below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄N₄O₂ |

| Molecular Weight | 318.33 |

| Crystal System | Monoclinic |

| Space Group | C 2/c |

| a (Å) | 28.0688 (19) |

| b (Å) | 7.9672 (6) |

| c (Å) | 21.1859 (15) |

| β (°) | 131.408 (4) |

| Volume (ų) | 3553.4 (4) |

| Z | 8 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. In the crystal structure of the related 1-nitro-2,3-di-2-pyridyl-2,3-dihydroindolizine, a notable feature is the coplanar arrangement of the 2-pyridyl rings of adjacent molecules. nih.gov These rings are separated by an approximate intermolecular distance of 3.70 Å, indicative of π-π stacking interactions. nih.govresearchgate.net Such interactions are crucial in stabilizing the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the aromatic rings of the indolizine and pyridinyl moieties would give rise to absorptions in the 1600-1400 cm⁻¹ range. vscht.cz The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch in the 1355-1315 cm⁻¹ region. The C-N bond stretching vibrations are expected to appear in the fingerprint region.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1355 - 1315 |

| C-N | Stretching | 1350 - 1000 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₁₈H₁₂N₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion under electron impact is anticipated to follow pathways characteristic of nitroaromatic and heterocyclic compounds. A common fragmentation pathway for nitroaromatic compounds involves the loss of NO₂ (46 Da) or NO (30 Da) followed by CO (28 Da). The indolizine core itself can undergo characteristic fragmentation, such as the loss of HCN (27 Da). scirp.org The pyridinyl substituents may also cleave from the parent molecule.

A plausible fragmentation pathway is outlined in the following table.

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 316 | [C₁₈H₁₂N₄O₂]⁺ | Molecular Ion |

| 270 | [C₁₈H₁₂N₄]⁺ | NO₂ |

| 286 | [C₁₈H₁₂N₃O]⁺ | NO |

| 239 | [C₁₃H₉N₂O₂]⁺ | C₅H₃N (pyridinyl radical) |

| 211 | [C₁₃H₉N₂]⁺ | C₅H₃N + NO₂ |

Computational and Theoretical Investigations of 1 Nitro 2,3 Di 2 Pyridinyl Indolizine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules, including nitro derivatives of heterocyclic compounds. researchgate.netuow.edu.aumdpi.com For 1-nitro-2,3-di(2-pyridinyl)indolizine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can predict its ground-state geometry with high accuracy. researchgate.netmdpi.com These calculations would reveal key structural parameters, including the bond lengths and angles within the indolizine (B1195054) core and the orientation of the pyridinyl and nitro substituents.

For this compound, the HOMO is expected to be primarily localized on the electron-rich indolizine ring system, which acts as the primary electron donor. In contrast, the LUMO is anticipated to be distributed mainly across the electron-withdrawing nitro group and the two pyridinyl rings. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation.

The introduction of substituents significantly modulates the FMO energy levels. rsc.org The electron-withdrawing nitro group, in particular, has a substantial effect, strongly lowering the energy of the LUMO. nih.gov This reduction in the LUMO energy and the resulting smaller HOMO-LUMO gap can explain the distinct color and electronic properties of nitro-substituted derivatives compared to their unsubstituted parent compounds. nih.gov

Below is a representative table of calculated FMO energies for a nitro-aromatic heterocyclic compound, illustrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.80 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 3.45 | Energy difference between HOMO and LUMO. |

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the individual atoms within a molecule. uni-muenchen.dewikipedia.org This analysis provides insight into the electron distribution and helps identify electrophilic and nucleophilic sites. researchgate.netresearchgate.net Although it has known limitations, such as basis set dependency, it remains a valuable tool for a qualitative understanding of charge distribution. wikipedia.orgq-chem.com

In this compound, a Mulliken charge analysis would be expected to show a significant positive charge on the nitrogen atom of the nitro group and negative charges on its oxygen atoms, reflecting the group's strong electron-withdrawing nature. ucl.ac.uk The nitrogen atom within the indolizine ring is predicted to carry a negative charge, while the carbon atoms bonded to the nitro group (C1) and the pyridinyl rings (C2, C3) would likely exhibit partial positive charges due to inductive effects and resonance.

This calculated charge distribution can be correlated with experimental spectroscopic data. For example, the chemical shifts in ¹³C-NMR spectra are influenced by the electron density around the carbon nuclei. nih.gov Carbons with lower electron density (more positive partial charge) are generally deshielded and appear at a higher chemical shift (downfield). Therefore, a theoretical charge distribution map can aid in the assignment of NMR signals and provide a deeper understanding of the electronic environment of each atom in the molecule.

The following interactive table presents hypothetical Mulliken atomic charges for key atoms in this compound, based on trends observed in similar nitro-substituted heterocyclic compounds.

| Atom | Hypothetical Mulliken Charge (a.u.) | Expected Chemical Property |

|---|---|---|

| N (Indolizine Ring) | -0.55 | Nucleophilic center |

| C1 (attached to NO₂) | +0.15 | Electrophilic site |

| N (Nitro Group) | +0.80 | Highly electrophilic center |

| O (Nitro Group) | -0.45 | Nucleophilic center |

| C (Pyridinyl, adjacent to N) | +0.20 | Electrophilic site |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, including identifying transition states, intermediates, and the most favorable reaction pathways.

The synthesis of this compound involves the nitration of the 2,3-di(2-pyridinyl)indolizine precursor. The most common method for aromatic nitration is an electrophilic aromatic substitution (SEAr) reaction using a mixture of concentrated nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com Computational studies can model this process step-by-step. The first step is the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comkhanacademy.org Theoretical calculations can confirm that the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule, is an energetically favorable process leading to the nitronium ion. youtube.com

Alternative nitration pathways, such as those involving single-electron transfer (SET) or radical mechanisms, have also been proposed for certain aromatic systems. researchgate.net Computational modeling can assess the feasibility of these alternative pathways by calculating the activation barriers for each proposed elementary step. For the nitration of an electron-rich heterocycle like indolizine, the electrophilic attack by the nitronium ion is generally considered the most probable pathway. nih.govchim.it

A key aspect of the nitration of substituted indolizines is regioselectivity—the preferential position of attack by the electrophile. The indolizine nucleus is known to undergo electrophilic substitution primarily at the C1 and C3 positions of its five-membered ring. jbclinpharm.orgrsc.org Since the precursor, 2,3-di(2-pyridinyl)indolizine, has the C2 and C3 positions occupied, the primary sites for electrophilic attack are the C1 position and positions on the six-membered pyridine (B92270) ring of the indolizine core.

Computational modeling can predict the regioselectivity by analyzing the stability of the possible reaction intermediates, known as sigma complexes or Wheland intermediates. researchgate.net The reaction proceeds via the pathway that involves the most stable intermediate, as this corresponds to the lowest activation energy barrier. researchgate.net To determine the preferred site of nitration, one would model the attack of the nitronium ion at each available position on the 2,3-di(2-pyridinyl)indolizine molecule. By calculating the energies of the resulting sigma complexes, the formation of this compound via attack at the C1 position can be confirmed as the most favorable outcome. DFT-based reactivity descriptors can also be used to rationalize the preferred sites for electrophilic attack. researchgate.net The intermediate for the formation of the 1-nitro product would be a resonance-stabilized carbocation with the nitro group attached to the C1 carbon, which temporarily disrupts the aromaticity of the indolizine system before a proton is lost to restore it. youtube.com

Prediction and Analysis of Photophysical Properties

Calculated Oscillator Strengths and S0−S1 Transitions

Information regarding the calculated oscillator strengths and the nature of the S0−S1 electronic transitions for this compound is not available in the public scientific literature reviewed. Such calculations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would provide crucial insights into the molecule's absorption and emission characteristics. These calculations would help in understanding the probability of electronic transitions between the ground state (S0) and the first excited singlet state (S1), which directly relates to the intensity of its absorption bands.

Electronic Effects of Substituents on Emission Wavelengths

A detailed analysis of the electronic effects of the nitro and di(2-pyridinyl) substituents on the emission wavelengths of the indolizine core for this specific compound is not documented in the available resources. Generally, the emission wavelength of fluorescent molecules is highly sensitive to the electronic nature of their substituents. Electron-withdrawing groups, such as the nitro group, and the heterocyclic pyridinyl rings can significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the emission color. A systematic computational study would be required to quantify these effects for this compound.

Reactivity and Chemical Transformations of 1 Nitro 2,3 Di 2 Pyridinyl Indolizine and Its Derivatives

Functionalization and Derivatization Strategies of Indolizines

The functionalization of the indolizine (B1195054) skeleton is a well-established field, offering pathways to novel derivatives. rsc.orgnih.gov These strategies can be broadly categorized into regioselective modifications and late-stage approaches.

The indolizine ring exhibits distinct regioselectivity in electrophilic substitution reactions. Based on molecular orbital calculations, the electron density is highest on the five-membered pyrrole-like ring, specifically at the C-3 and C-1 positions. chemicalbook.com Consequently, electrophilic attack, such as nitration, halogenation, and acylation, preferentially occurs at these sites. chim.it

In the case of 1-nitro-2,3-di(2-pyridinyl)indolizine, the most reactive positions (C-1 and C-3) are already substituted. The C-1 nitro group strongly deactivates the five-membered ring towards further electrophilic substitution. Therefore, subsequent functionalization is predicted to occur on the six-membered pyridine (B92270) ring of the indolizine core. The most likely positions for electrophilic attack on this ring are C-5 and C-7. Transition metal-catalyzed reactions, however, provide alternative routes for introducing functional groups at various positions. researchgate.net

Table 1: Predicted Regioselectivity for Further Functionalization of this compound

| Position | Predicted Reactivity toward Electrophiles | Rationale |

| C-1 | Deactivated | Occupied by a strong electron-withdrawing nitro group. |

| C-3 | Deactivated | Sterically hindered and electronically influenced by adjacent substituents. |

| C-5 | Activated | A primary site for electrophilic substitution on the indolizine's six-membered ring. |

| C-7 | Activated | A secondary site for electrophilic substitution on the indolizine's six-membered ring. |

Late-stage functionalization is a powerful strategy for modifying complex molecules without requiring de novo synthesis. For indolizine derivatives, palladium-catalyzed C-H activation and cross-coupling reactions are particularly effective. chim.it These methods allow for the introduction of aryl, alkyl, and other functional groups onto the indolizine scaffold with high precision. For this compound, such approaches could be employed to introduce substituents at the C-5, C-6, C-7, or C-8 positions, providing access to a diverse library of derivatives that would be difficult to obtain through other means. researchgate.netorganic-chemistry.org

Reactions Involving the Nitro Group

The nitro group at the C-1 position is a key functional handle, enabling a range of important chemical transformations.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. nih.gov This conversion dramatically alters the electronic properties of the molecule, transforming an electron-withdrawing group into a strong electron-donating group. The resulting 1-amino-2,3-di(2-pyridinyl)indolizine would serve as a valuable intermediate for further derivatization, such as diazotization or acylation. A variety of reducing agents can accomplish this transformation, each with its own advantages regarding selectivity and reaction conditions. commonorganicchemistry.comorganic-chemistry.orgscispace.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent System | Typical Conditions | Comments |

| H₂/Pd/C | H₂ balloon, solvent (MeOH, EtOH) | Highly efficient but may also reduce other functional groups like pyridinyl rings under more forcing conditions. commonorganicchemistry.comscispace.com |

| SnCl₂·2H₂O | Solvent (EtOH, EtOAc), heat | A classic and mild method, generally chemoselective for the nitro group. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution | Cost-effective and selective method for nitro group reduction in the presence of other reducible functionalities. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic system | A mild reducing agent, useful for substrates sensitive to acidic or catalytic hydrogenation conditions. |

| Zn/AcOH | Acetic acid | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

This table presents general methods applicable to the target compound.

One of the most powerful methods for constructing the indolizine skeleton is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an electron-deficient alkene or alkyne (a dipolarophile). chim.itacs.org Conjugated nitroalkenes are excellent dipolarophiles in these reactions, providing a direct route to 1-nitro-substituted indolizines. researchgate.netrsc.org

The synthesis of this compound via this method would likely involve the reaction of a pyridinium ylide bearing a 2-pyridinyl group at the α-carbon with a β-(2-pyridinyl)-substituted nitroalkene. The reaction proceeds through an initial cyclization, followed by an elimination/oxidation step to yield the aromatic indolizine product. rsc.org This strategy highlights the importance of nitroalkenes as key building blocks for accessing this class of compounds. rsc.org While a dihydro variant, 1-nitro-2,3-di-2-pyridyl-2,3-dihydroindolizine, has been reported as a byproduct of a nitroaldol reaction, the cycloaddition pathway remains a primary theoretical route to the aromatic parent compound. nih.govnih.gov

Reactivity of Pyridinyl Substituents for Further Chemical Modification

The two 2-pyridinyl substituents at the C-2 and C-3 positions offer additional sites for chemical modification. The nitrogen atom in each pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. researchgate.net This allows for a range of reactions, including:

N-Alkylation: Reaction with alkyl halides would lead to the formation of quaternary pyridinium salts. This would introduce a positive charge, significantly altering the molecule's solubility and electronic properties.

N-Oxidation: Treatment with oxidizing agents like m-CPBA or H₂O₂ can convert the pyridinyl nitrogen atoms to N-oxides. This modification alters the substituent's electronic effect and can facilitate subsequent nucleophilic substitution on the pyridinyl rings. chim.it

Metal Coordination: The pyridinyl nitrogen atoms can act as ligands, coordinating to various metal centers. This property could be exploited for the development of novel catalysts or functional materials.

Cycloaddition Reactions of Indolizine Derivatives

The indolizine system, with its unique electronic characteristics, can participate in various cycloaddition reactions, acting as a versatile building block for the construction of more complex polycyclic systems. The presence of both a π-excessive pyrrole-like ring and a π-deficient pyridine-like ring imparts a distinct reactivity profile. While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of related indolizine and nitro-substituted heterocyclic systems provides significant insights into its potential transformations.

Indolizines are known to undergo [8π+2π] cycloadditions, where the indolizine acts as an 8π component, reacting with dienophiles like alkenes and alkynes to form cycl[3.2.2]azines. mdpi.com This reaction is a powerful tool for expanding the fused ring system. The efficiency and outcome of this reaction can be influenced by substituents on the indolizine ring and the nature of the dienophile. mdpi.com

Furthermore, 1,3-dipolar cycloadditions represent a common strategy for synthesizing five-membered heterocyclic rings. In the context of related nitro-substituted heterocycles, such as 2-nitrobenzofurans, asymmetric dearomative (3+2)-cycloadditions with azomethine ylides have been successfully developed. nih.gov These reactions, often catalyzed by bifunctional organocatalysts, proceed with high stereocontrol to yield complex spirocyclic structures. nih.gov The nitro group in these substrates acts as a strong electron-withdrawing group, activating the π-system towards nucleophilic attack by the 1,3-dipole.

Another relevant transformation is the [3+2]-cycloaddition of pyridinium ylides with activated alkenes, which is a fundamental method for the synthesis of the indolizine scaffold itself. nih.govacs.org For instance, the reaction of pyridinium ylides with 1-chloro-2-nitrostyrenes leads to the formation of 1-nitroindolizine derivatives. nih.gov This highlights the role of the nitro group in facilitating the cycloaddition process.

Based on these precedents, it is anticipated that this compound could participate in various cycloaddition reactions. The electron-withdrawing nitro group at the 1-position is expected to lower the energy of the LUMO of the indolizine system, making it a more reactive partner in cycloadditions where it acts as the 2π component. Conversely, the di(2-pyridinyl) substituents may introduce steric hindrance and also modulate the electronic properties of the indolizine core.

Table 1: Examples of Cycloaddition Reactions of Indolizine Derivatives and Related Heterocycles

| Indolizine/Heterocycle Derivative | Reagent | Reaction Type | Product Type | Reference |

| General Indolizines | Alkenes/Alkynes | [8+2] Cycloaddition | Cycl[3.2.2]azines | mdpi.com |

| 2-Nitrobenzofurans | N-2,2,2-trifluoroethyl-substituted isatin (B1672199) imines | Asymmetric (3+2)-Cycloaddition | Spirocyclic oxindoles | nih.gov |

| Pyridinium Ylides | 1-Chloro-2-nitrostyrenes | [3+2]-Cycloaddition | 1-Nitroindolizines | nih.gov |

| 3-Nitroindoles | Pyridinium ylides | 1,3-Dipolar Cycloaddition | Functionalized Indolizines | acs.org |

Oxidative Transformations (e.g., Photooxygenation)

The photooxygenation of indolizine derivatives has been a subject of detailed mechanistic studies, revealing the profound influence of substituents on the reaction pathways and products. nih.govacs.org These reactions typically involve the interaction of the indolizine with singlet oxygen (¹O₂), which can be generated using a photosensitizer such as rose bengal or methylene (B1212753) blue, or in some cases, the indolizine itself can act as a sensitizer (B1316253). nih.govacs.org

The reaction mechanism is highly dependent on the solvent and the electronic nature of the substituents on the indolizine ring. nih.govacs.org In a solvent like methanol (B129727), the reaction often proceeds through a peroxidic zwitterion intermediate. This intermediate can undergo methanol trapping, leading to cleavage of the C3-N bond and opening of the five-membered ring to yield products like propenoic acid methyl esters. nih.govacs.org In contrast, in aprotic solvents such as acetonitrile, the reaction is proposed to proceed via a dioxetane intermediate formed across the C2-C3 bond of the indolizine. Homolytic cleavage of the O-O bond in this dioxetane can lead to the formation of oxirane-2-carboxaldehyde and ethanedione derivatives. nih.govacs.org

The presence of a nitro group, as in this compound, is expected to significantly impact the photooxygenation pathway. Studies on 1-(p-nitrobenzoyl)-2-phenylindolizine have shown that such electron-withdrawing groups can render the indolizine less reactive towards self-sensitized photooxygenation, necessitating the use of a sensitizer. nih.govacs.org

Furthermore, for indolizine derivatives that are unreactive towards singlet oxygen, an alternative electron-transfer photooxygenation pathway can be initiated using a sensitizer like 9,10-dicyanoanthracene (B74266) (DCA). nih.govacs.org This process involves the formation of an indolizine cation radical, which then reacts with superoxide (B77818) anion radical. This pathway can lead to oxidation of the pyridine ring of the indolizine system. nih.govacs.org

A recent study has also demonstrated a photoinduced successive oxidative ring-opening and borylation of indolizines with N-heterocyclic carbene (NHC)-boranes. rsc.org This reaction proceeds under visible light irradiation and provides access to unsaturated NHC-boryl carboxylates through a transition metal-free process. rsc.org

Given these findings, the photooxygenation of this compound would likely require a sensitizer. The reaction could proceed via a singlet oxygen mechanism leading to ring-opened products, or potentially through an electron-transfer mechanism, which might result in oxidation of the pyridine rings or the indolizine core itself. The specific products would be highly dependent on the reaction conditions, including the choice of solvent and sensitizer.

Table 2: Products of Photooxygenation of Substituted Indolizines

| Indolizine Derivative | Reaction Conditions | Major Products | Reference |

| 1-Acyl-2-phenylindolizines | Self-sensitized, Methanol | (E)- and (Z)-3-(2-pyridinyl)-3-benzoylpropenoic acid methyl esters | nih.govacs.org |

| 1-Acyl-2-phenylindolizines | Self-sensitized, Acetonitrile | 3-(2-Pyridinyl)-3-benzoyl-2-phenyloxirane-2-carboxaldehyde, 1-(6-methyl-2-pyridinyl)-2-phenylethanedione | nih.govacs.org |

| 1-(p-Nitrobenzoyl)-2-phenylindolizine | Sensitized (Rose Bengal or Methylene Blue) | Ring-opened products (pathway dependent on solvent) | nih.govacs.org |

| 3-Benzoyl-1-indolizinecarboxylic acid methyl ester | Sensitized (DCA), Electron Transfer | Pyridine ring oxidized products, Fumarate and Maleate derivatives | nih.govacs.org |

| 2-Phenylindolizine | Visible light, NHC-borane | NHC-boryl carboxylates | rsc.org |

Mechanistic Insights into Biological Activities and Structure Activity Relationships Sar in Indolizine Research

General Principles of Indolizine-Based Bioactivity

The indolizine (B1195054) nucleus, an isomer of indole (B1671886), is a significant heterocyclic scaffold in medicinal chemistry due to its diverse and potent biological activities. nih.govnih.gov Its unique electronic and structural characteristics make it a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov

Spectrum of Reported Biological Activities of Indolizine Derivatives

Indolizine derivatives have been reported to exhibit a wide array of pharmacological effects. This broad spectrum of activity underscores the versatility of the indolizine core in drug discovery. The primary biological activities associated with indolizine derivatives are summarized in the table below.

| Biological Activity | Description | Key Findings and Examples |

| Anticancer | Indolizine-based compounds have shown significant cytotoxic effects against various cancer cell lines. nih.govnih.gov | Certain indolizine lactones have demonstrated antiproliferative activity against prostate and breast cancer cells. nih.gov Other derivatives have been investigated as dual inhibitors of EGFR and SRC kinases, which are implicated in tumor progression. nih.gov |

| Antimicrobial | The indolizine scaffold is a component of compounds with activity against bacteria and fungi. researchgate.netnih.gov | Some 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Indole-triazole derivatives have also demonstrated promising broad-spectrum antimicrobial effects. nih.gov |

| Anti-inflammatory | Several indolizine derivatives have been found to possess anti-inflammatory properties. | Chalcones containing a nitro group, a feature of the subject compound, have been investigated for their anti-inflammatory effects, with the position of the nitro group influencing activity. researchgate.netmdpi.com |

| Enzyme Inhibition | Indolizine derivatives have been designed and synthesized as inhibitors of various enzymes. | A series of nitro-substituted tetrahydroindolizines were developed as potent α-glucosidase inhibitors, suggesting a potential role in managing diabetes. nih.gov |

| Antioxidant | The antioxidant potential of indolizine derivatives has been noted in several studies. | The ability to scavenge free radicals is a reported property of some indolizine compounds, contributing to their potential therapeutic applications. |

Indolizine Moiety as a Privileged Scaffold in Bioactive Molecules

The concept of a "privileged scaffold" refers to a molecular structure that is recurrent in a variety of biologically active compounds, often targeting different receptors or enzymes. The indolizine framework fits this description due to its presence in numerous natural products and synthetic molecules with a wide range of pharmacological activities. nih.gov Its rigid, planar structure and electron-rich nature allow for diverse substitutions, enabling the fine-tuning of its biological and pharmacokinetic properties. The structural similarity of indolizine to indole, a well-known pharmacophore, has further fueled interest in its potential as a core component of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Principles for Substituted Indolizines

The biological activity of indolizine derivatives is highly dependent on the nature and position of substituents on the core ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Influence of Substituent Nature and Position on Biological Response

The type of chemical group attached to the indolizine ring and its specific location significantly modulate the compound's biological effects. For instance, in a study of nitro and methyl-nitro derivatives of related heterocyclic compounds, the position of the nitro group was found to be a critical determinant of mutagenic activity. nih.gov Similarly, the anti-inflammatory and vasorelaxant activities of nitro-containing chalcones are highly dependent on the nitro group's position. researchgate.netmdpi.com This highlights the importance of precise structural modifications in optimizing the desired biological response.

Impact of Electron-Withdrawing Groups, including Nitro Substitution, on Biological Activity

Electron-withdrawing groups, such as the nitro (NO₂) group present in 1-nitro-2,3-di(2-pyridinyl)indolizine , can significantly alter the electronic properties of the indolizine ring and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets.

For example, a study on nitro-substituted tetrahydroindolizines demonstrated their potential as α-glucosidase inhibitors. The introduction of a nitro group was a key feature of the designed inhibitors, with one congener showing significantly higher inhibitory activity than the reference compound. nih.gov In other heterocyclic systems, such as 5-nitroindoles, the nitro group has been implicated in the generation of reactive oxygen species and the downregulation of oncogenes, contributing to their anticancer activity. nih.gov The presence of a nitro group can also influence the mutagenic potential of heterocyclic compounds, with its position being a key factor. nih.gov

Role of Pyridinyl Substituents in Ligand-Receptor Interactions

The two pyridinyl groups in This compound are expected to play a crucial role in its biological activity profile. The pyridine (B92270) ring is a common feature in many approved drugs and is known to participate in various ligand-receptor interactions. nih.govnih.gov Pyridine and its derivatives are associated with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govresearchgate.net

In vitro Research on Specific Biological Pathways and Mechanisms

The indolizine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. nih.govresearchgate.net Mechanistic studies have begun to unravel the specific molecular pathways through which indolizine derivatives exert their effects. This section delves into the in vitro research on the enzyme inhibitory, antimicrobial, antiproliferative, and antioxidant mechanisms of compounds related to the indolizine class.

Enzyme Inhibition Studies (e.g., COX, LOX, Phosphatases)

The anti-inflammatory potential of certain indolizine derivatives has been linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.net These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

One study reported the synthesis of novel indolizine derivatives with the aim of developing new anti-inflammatory agents. researchgate.net In this research, a specific synthesized indolizine, compound 56 , was evaluated for its in vitro inhibitory activity against both COX and LOX enzymes. The results indicated that this compound exhibited selective, non-competitive inhibition of COX-2 (IC50 = 14.91 μM) over COX-1 (IC50 > 50 μM). researchgate.net Furthermore, it demonstrated significant non-competitive inhibition of soybean lipoxygenase (IC50 = 13.09 μM). researchgate.net These findings suggest that indolizine derivatives can be designed as dual COX-2/LOX inhibitors, a desirable profile for anti-inflammatory drugs with a potentially improved safety profile. researchgate.net

The inhibitory activity of indolizine derivatives is not limited to enzymes of the inflammatory pathway. Other studies have identified indolizines as potent inhibitors of other enzyme classes. For instance, certain indolizine derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. nih.gov Specifically, compound 5j from a series of indolizine derivatives incorporating a cyclopropylcarbonyl group, was a potent inhibitor of EGFR kinase with an IC50 value of 0.085 μM. nih.gov Additionally, pyrrolizine-based compounds, structurally related to indolizines, have been reported to inhibit Cyclin-Dependent Kinase 2 (CDK-2), a crucial regulator of the cell cycle. nih.gov

| Compound | Target Enzyme | IC50 | Inhibition Type | Source |

| Indolizine 56 | COX-2 | 14.91 μM | Non-competitive | researchgate.net |

| Indolizine 56 | 5-LOX | 13.09 μM | Non-competitive | researchgate.net |

| Indolizine 5j | EGFR Kinase | 0.085 μM | Not specified | nih.gov |

| Pyrrolizine XII | CDK-2 | 0.63 μM | Not specified | nih.gov |

| Pyrrolizine XIII | CDK-2 | 0.025 μM | Not specified | nih.gov |

Antimicrobial Mechanisms of Action

The antimicrobial properties of the indolizine scaffold have been explored, with several proposed mechanisms of action. The presence of a nitro group, as in the subject compound "this compound," is significant, as nitro-containing compounds are known to exhibit broad-spectrum antimicrobial activity. nih.govmdpi.com A general mechanism for nitro compounds involves their intracellular reduction to form toxic reactive intermediates, such as nitroso and superoxide (B77818) species, which can then covalently bind to and damage cellular macromolecules like DNA, leading to cell death. nih.gov

Recent studies on pyrazolyl-indolizine derivatives have provided more specific insights. A significant increase in lipid peroxidation (LPO) was observed in Gram-negative bacteria when treated with these compounds. nih.gov For example, compound 9 from this series markedly increased LPO in Pseudomonas aeruginosa, while compound 13 enhanced cell membrane oxidation in Salmonella typhimurium. nih.gov This suggests that disruption of membrane integrity through oxidative damage is a key antimicrobial mechanism for this class of indolizines. nih.gov

Furthermore, molecular docking studies have predicted that indolizine derivatives can inhibit essential microbial enzymes. Pyrazolyl-indolizine derivatives showed favorable binding energies with enzymes such as Sterol 14-demethylase in Candida albicans, Dihydropteroate synthase in Staphylococcus aureus, and Gyrase B in Bacillus subtilis. nih.gov In a separate study, aminoguanidine-indole derivatives were found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, with molecular docking revealing the importance of the indole nucleus for binding to the active site of Klebsiella pneumoniae DHFR. nih.gov

| Compound/Class | Proposed Mechanism of Action | Target Organism(s) | Source |

| Nitro compounds | Intracellular reduction to toxic intermediates, DNA damage | Broad spectrum | nih.gov |

| Pyrazolyl-indolizine 9 | Increased lipid peroxidation | Pseudomonas aeruginosa | nih.gov |

| Pyrazolyl-indolizine 13 | Increased cell membrane oxidation | Salmonella typhimurium | nih.gov |

| Aminoguanidine-indole 4P | Inhibition of dihydrofolate reductase (DHFR) | Klebsiella pneumoniae | nih.gov |

Antiproliferative Mechanisms (e.g., tubulin polymerization inhibition)

A significant body of research has focused on the antiproliferative and anticancer activities of indolizine derivatives, revealing multiple mechanisms of action. nih.govnih.govnih.govnih.gov One of the most well-documented mechanisms is the inhibition of tubulin polymerization. researchgate.netnih.gov Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs.

A study on indolizines prepared via [3+2]-cycloaddition identified a compound, indolizine 9db , which was found to completely suppress in vitro tubulin polymerization at a concentration of 25 μM. researchgate.net This activity was comparable to that of the known microtubule destabilizer, colchicine. researchgate.net This discovery highlights the potential of the indolizine scaffold for developing novel microtubule-targeting anticancer agents. researchgate.net

In addition to targeting the cytoskeleton, indolizine and structurally related pyrrolizine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation. As mentioned previously, some indolizines are potent inhibitors of EGFR kinase. nih.gov Inhibition of EGFR blocks downstream signaling pathways, such as the MAPK pathway, which are crucial for cell growth and survival. nih.gov Furthermore, pyrrolizine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK-2, which would lead to cell cycle arrest. nih.gov Indeed, studies on pyrido[2,3-b]indolizine derivatives have shown that they can cause cell cycle arrest in the S and G2/M phases in colorectal cancer cell lines. nih.gov

| Compound/Class | Proposed Antiproliferative Mechanism | Cell Line(s) | Source |

| Indolizine 9db | Inhibition of tubulin polymerization | BE(2)-C neuroblastoma | researchgate.net |

| Pyrrolizine derivatives | Inhibition of EGFR and CDK-2 | Leukemia cell lines | nih.gov |

| Pyrido[2,3-b]indolizine 4f | Cell cycle arrest at S and G2/M phases | Colorectal cancer (HCT116, HT-29, RKO) | nih.gov |

| Indolizine 5j | Inhibition of EGFR kinase | Hep-G2 | nih.gov |

Antioxidant Mechanisms

The antioxidant potential of the indolizine scaffold is an emerging area of research. The mechanisms by which these compounds counteract oxidative stress are varied and depend on their specific substitution patterns. nih.gov

A study on chalcogen-containing indolizine derivatives demonstrated their ability to act as antioxidants through multiple in vitro assays. nih.gov All eight tested sulfur- and selenium-containing indolizines showed ferric ion reducing antioxidant power (FRAP) and were able to reduce levels of thiobarbituric acid reactive species (TBARS) and protein carbonylation in mouse brain homogenates. nih.gov This indicates an ability to both directly scavenge free radicals and to prevent oxidative damage to lipids and proteins. nih.gov

Nitrones, which contain a nitrogen-oxygen bond, are another class of compounds with well-documented antioxidant activity through their function as spin traps. mdpi.com They react with and neutralize free radicals. While not directly indolizines, the study of indolinic nitroxide radicals provides insight into how the core heterocyclic structure can contribute to antioxidant efficacy. nih.gov These compounds were shown to be very efficient antioxidants, protecting both lipids and proteins from peroxidation. nih.gov The mechanism of action for nitrone antioxidants is primarily attributed to their ability to trap carbon-, oxygen-, and nitrogen-centered radicals. mdpi.com Given that the subject compound contains a nitro group, which is a nitrogen-oxygen functional group, exploring its potential for radical scavenging or modulation of cellular redox status is a logical avenue for future research.

| Compound Class | Antioxidant Assay | Findings | Source |

| Chalcogen-indolizines | FRAP, TBARS, Protein Carbonylation | All tested compounds showed antioxidant activity | nih.gov |

| Indolinic nitroxide radicals | Lipid and protein peroxidation assays | Efficient prevention of lipid and protein oxidation | nih.gov |

| Benzoxazinic nitrones | DPPH radical scavenging | Act as spin traps to neutralize free radicals | mdpi.com |

Advanced Research Applications of 1 Nitro 2,3 Di 2 Pyridinyl Indolizine and Indolizine Derivatives

Applications in Materials Science Research

The inherent photoluminescence and electronic characteristics of the indolizine (B1195054) core make it a versatile platform for the development of novel organic materials with applications in fluorescence and optoelectronics. rsc.org

Indolizine-based organic molecules have been successfully utilized as fluorophores and in the creation of fluorescent probes. mdpi.com The development of new synthetic methods has enabled the creation of well-defined indolizine fluorophore scaffolds where the relationship between structure and fluorescence can be studied in depth. mdpi.com These small, neutral molecules are advantageous due to their biocompatibility and predictable photophysical properties. nih.govacs.org

A key feature of indolizine derivatives is their highly tunable emission properties. By strategically placing substituents on the indolizine scaffold, researchers can modulate the electronic structure and, consequently, the fluorescence characteristics. This allows for the systematic tuning of emission wavelengths across a wide portion of the visible spectrum, from blue to red-orange. mdpi.comnih.govacs.org

For instance, the pyrido[3,2-b]indolizine scaffold, an isomer of the core structure of 1-nitro-2,3-di(2-pyridinyl)indolizine, has been computationally and synthetically explored to create fluorophores with emission colors ranging from blue to red. nih.govacs.org These derivatives absorb light in the visible region (>400 nm) despite their small molecular weights (often below 300 g/mol ). nih.govacs.org The tuning is achieved by altering the electron-donating or electron-withdrawing nature of the substituents, which affects the intramolecular charge transfer (ICT) process. mdpi.com A stronger ICT process, for example, by introducing an N,N-dimethylamino group as an electron donor and an ester group as an electron acceptor, can induce a significant red-shift in the emission wavelength. mdpi.com

The photophysical behavior of these compounds is also sensitive to their environment. The absorption and fluorescence properties of pyridylindolizine derivatives have shown a distinct dependence on the solvent. researchgate.netresearchgate.net In one study, a pyrido[3,2-b]indolizine derivative bearing a nitro group exhibited a remarkable solvent-dependent "turn-on" behavior. acs.org This compound showed a more than 100-fold increase in fluorescence intensity in a lipophilic solvent like diethyl ether compared to its emission in water. acs.org Computational modeling attributed this fluorogenicity to an efficient dark-state quenching mechanism involving the rotation and pyramidalization of the nitro group. acs.org

| Indolizine Scaffold | Substituents | Emission Color Range | Key Photophysical Feature | Reference |

|---|---|---|---|---|

| Pyrido[3,2-b]indolizine | Varied electron-donating/withdrawing groups | Blue to Red | Predictable, tunable emission based on substituent electronics. | nih.govacs.org |

| 3,7-disubstituted Indolizine | N,N-dimethylamino at C-3, ester/acetyl at C-7 | Blue to Red-Orange (462–580 nm) | Emission tuned by Intramolecular Charge Transfer (ICT). | mdpi.com |

| Pyrido[3,2-b]indolizine | Nitro (R1) and ethoxycarbonyl (R2) | - | >100-fold fluorescence "turn-on" in lipophilic environments. | acs.org |

| Indolizine-based AIEgens | Phenyl groups at C-3 | Cyan to Deep Red (496-669 nm) | Aggregation-Induced Emission (AIE) properties. | acs.org |

The unique photophysical properties of indolizine derivatives, particularly their fluorogenic "turn-on" capabilities, make them excellent candidates for bioimaging and the development of bioprobes. nih.govacs.org Their small size, neutral charge, and structural similarity to endogenous molecules like indole (B1671886) contribute to their high biocompatibility. nih.govacs.org

A significant application was demonstrated with a highly fluorogenic pyrido[3,2-b]indolizine derivative, which was developed into a bioprobe for visualizing lipid droplets in living cells. nih.govacs.org Its ability to "turn on" in the lipophilic environment of the lipid droplets allowed for imaging without the need for washing steps to remove background fluorescence, a major advantage in live-cell imaging. acs.org

Furthermore, the compact and structurally similar nature of the pyrido[3,2-b]indolizine scaffold to the amino acid tryptophan has enabled the creation of novel fluorogenic unnatural amino acids. nih.govacs.org These can be incorporated into peptides, creating probes to monitor peptide-protein interactions while preserving the integrity and function of the native structures. nih.govacs.org

Indolizine derivatives have been identified as promising materials for applications in optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgchemrxiv.org Their inherent fluorescence and tunable electronic properties are key to their function in these devices.

In one line of research, indolizine derivatives were successfully used as multifunctional electron-transporting host materials for hybrid white organic light-emitting devices (F/P-WOLEDs). rsc.org A specific blue fluorescent derivative, 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI), was noted for its high quantum yield, good thermal stability, and a triplet energy level high enough to host phosphorescent dopants, enabling the fabrication of simplified, two-color-based white OLEDs. rsc.org

More recently, research has focused on π-expanded indoloindolizines, created by fusing indole and indolizine moieties. chemrxiv.orgchemrxiv.org These larger polycyclic aromatic compounds exhibit vivid fluorescence across the visible spectrum and, crucially, enhanced stability against photooxidation compared to traditional materials like acenes. chemrxiv.org This improved stability is critical for the longevity and performance of optoelectronic devices. chemrxiv.orgchemrxiv.org The ability to fine-tune the HOMO-LUMO gap by modifying the molecular structure makes these compounds a promising platform for developing stable and tunable organic materials for next-generation optoelectronic applications. chemrxiv.org

Fluorescent Probes and Fluorophores

Chemical Tool Development and Sensor Applications

The functional versatility and intrinsic fluorescence of the indolizine core have established it as an efficient and versatile scaffold for the development of chemical tools and sensors. acs.org

Polyfunctional scaffolds based on a fluorescent indolizine core can be derivatized with various orthogonal groups (such as amines, esters, or alkynes), making them adaptable platforms for chemical biology. acs.org For example, a trifunctionalized indolizine scaffold was used to prepare drug-biotin conjugates. These conjugates were then immobilized on avidin-agarose for affinity chromatography to identify the protein targets of an antiangiogenic drug, showcasing the utility of the scaffold in chemical proteomics. The inherent fluorescence of the indolizine ring provides a convenient method for monitoring the scaffold during synthetic manipulations and biological applications. acs.org

Indolizine derivatives have also been engineered into chemical sensors. By leveraging the principles of intramolecular charge transfer, an indolizine-based fluorophore was developed as a potential fluorescent pH probe. mdpi.com Another derivative, CRL-1, was designed as a "turn-on" fluorescent probe for the selective and rapid detection of sulfite, with a response time of less than 10 seconds. rsc.org The development of such probes is crucial, as many are currently based on a limited number of classic dyes, and new, high-performance fluorophores are needed. rsc.org

| Application | Indolizine Derivative Type | Principle of Operation | Detected Analyte/Use Case | Reference |

|---|---|---|---|---|

| Chemical Biology Scaffold | 1,3,7-trifunctionalized indolizine | Versatile platform for attaching biomolecules (e.g., biotin, drugs). | Affinity chromatography for drug target identification. | acs.org |

| Fluorescent pH Sensor | 3,7-disubstituted indolizine | Modulation of Intramolecular Charge Transfer (ICT) by pH. | pH | mdpi.com |

| Turn-on Fluorescent Probe | Indolizine derivative (CRL-1) | Analyte-induced fluorescence "turn-on" response. | Sulfite (SO3²⁻) | rsc.org |

Future Directions and Emerging Research Avenues for 1 Nitro 2,3 Di 2 Pyridinyl Indolizine

Development of Novel Synthetic Routes with Enhanced Efficiency and Regioselectivity

The synthesis of the dihydro- analogue of the title compound was achieved, albeit as a by-product, through a nitroaldol (Henry) reaction between 2-(nitromethyl)pyridine (B13530961) and N-(pyridin-2-ylmethylidene)methaneamine. nih.gov Future synthetic strategies for 1-nitro-2,3-di(2-pyridinyl)indolizine would likely involve a subsequent oxidation or aromatization step from this or a similar dihydroindolizine precursor.

Established methods for indolizine (B1195054) synthesis, such as the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions, offer promising avenues for more direct and efficient routes. chim.itjbclinpharm.org A key challenge will be controlling the regioselectivity to ensure the desired substitution pattern.

Potential Synthetic Approaches:

| Method | Description | Potential Advantages |

| Oxidation of Dihydroindolizine Precursor | Synthesis of the 2,3-dihydro derivative followed by treatment with an oxidizing agent to induce aromatization. | Builds upon a known reaction that produces the core scaffold. nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of a pyridinium (B92312) ylide with an appropriately substituted nitro-alkene. This is a widely used method for constructing the indolizine ring system. ijettjournal.orgjbclinpharm.org | High versatility and potential for good yields. |

| Multi-component Reactions | A one-pot reaction involving a pyridine (B92270) derivative, an α-halo ketone, and a nitro-containing component. | Increased efficiency by reducing the number of synthetic steps. chim.it |

In-depth Mechanistic Investigations of Biological Activities at the Molecular Level

The biological activities of this compound are currently unknown. However, the broader class of indolizine derivatives has demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. chim.it Furthermore, nitro-containing heterocyclic compounds are known to exhibit diverse bioactivities, often acting as inhibitors of key enzymes. frontiersin.org

Future research should focus on screening this compound against a panel of biological targets. Once a specific activity is identified, in-depth mechanistic studies will be crucial to understand how the molecule interacts with its biological target at the molecular level. Techniques such as enzyme kinetics, and structural biology methods could be employed to elucidate the mechanism of action. For instance, studies on other nitro-substituted heterocycles have revealed their ability to act as dual inhibitors, targeting multiple enzymatic functions within a single protein or pathway. frontiersin.org

Rational Design of Derivatives with Tailored Properties for Targeted Research Applications

Following the initial synthesis and biological evaluation, the rational design of derivatives of this compound can lead to compounds with optimized properties. Structure-activity relationship (SAR) studies will be pivotal in this regard. mdpi.com By systematically modifying the substituents on the pyridinyl rings and the indolizine core, it will be possible to enhance potency, selectivity, and pharmacokinetic properties.

For example, the introduction of different functional groups could modulate the compound's lipophilicity, hydrogen bonding capacity, and electronic properties, all of which can influence its biological activity. mdpi.com The design of fluorescent derivatives is another exciting avenue, as the indolizine scaffold is known to be a core component of some fluorescent probes. acs.org

Potential Derivative Modifications:

| Position of Modification | Type of Substituent | Potential Impact |

| Pyridinyl Rings | Electron-donating/withdrawing groups | Modulate electronic properties and binding interactions. |

| Indolizine Core | Halogens, alkyl groups, etc. | Influence lipophilicity and metabolic stability. |

| Nitro Group Position | Shifting the nitro group to other positions | Investigate the impact on biological activity and electronic properties. |

Advanced Computational Modeling for Structure-Property and Structure-Activity Relationships

Computational modeling will be an indispensable tool throughout the research and development process for this compound and its derivatives. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of the derivatives with their biological activities. nih.gov These models can then guide the design of new compounds with improved potency. Molecular docking simulations can provide insights into the binding modes of the compounds with their biological targets, helping to explain the observed SAR and guiding further optimization. mdpi.com

Computational Techniques and Their Applications:

| Technique | Application |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and reaction mechanisms. mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. nih.gov |

| Molecular Docking | Elucidation of binding modes with biological targets. mdpi.com |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the ligand-protein complex. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-nitro-2,3-di(2-pyridinyl)indolizine, and how can reaction conditions be optimized?

- Methodological Answer : The primary synthesis involves a nitroaldol (Henry) reaction between 2-(nitromethyl)pyridine and N-(pyridin-2-ylmethylidene)methaneamine in anhydrous THF, catalyzed by hydrotalcite Syntal 696 at 60°C for 8 hours. Key optimization factors include:

- Catalyst selection : Hydrotalcite enhances reaction efficiency by facilitating base-mediated condensation .

- Solvent choice : THF ensures solubility of reactants while minimizing side reactions.

- Temperature control : Maintaining 60°C balances reaction rate and byproduct formation.

- Purification : Diethyl ether extraction isolates the product from sticky residues, yielding 0.017 g (low yield highlights competing pathways). Post-synthesis, crystallization from THF improves purity .

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assignments rely on DEPT 135, HSQC, and HMBC experiments. Key signals include δ 8.59 (d, H13), 8.55 (d, H18), and 6.08 (d, H3), with carbon resonances at δ 159.7 (C14, conjugated nitro) and 54.1 (C2, strained dihydroindolizine ring) .

- HSQC/HMBC : Correlate CH groups and long-range couplings to confirm the fused-ring system and nitro group conjugation. Discrepancies in bond lengths (e.g., C3–N1: 1.47 Å vs. typical 1.35 Å) suggest strain, validated by X-ray diffraction .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : X-ray diffraction reveals:

- Anti-isomer dominance : Only anti-stereoisomers crystallize despite four possible configurations, attributed to steric hindrance .

- Intermolecular interactions : Coplanar 2-pyridyl rings (3.70 Å spacing) suggest π-π stacking, stabilizing the crystal lattice.

- Solvent voids : Refinement identifies 201 ų voids, requiring careful modeling to avoid overinterpretation of electron density .

Advanced Questions

Q. How can computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking : Ligands from PubChem are docked into β-lactamase (PDB:1GA0) and nicotinamide phosphoribosyltransferase (PDB:4O0Z) using AutoDock Vina. Scoring functions prioritize compounds with strong hydrogen bonding (e.g., nitro group to Arg228 in 4O0Z) .

- MD Simulations : 100 ns trajectories assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates robust binding.

- Free energy calculations : MM-PBSA quantifies ΔGbind, identifying derivatives with Gibbs energies <−30 kcal/mol as high-affinity candidates .

Q. What structure-activity relationship (SAR) insights guide the design of indolizine-based HIV-1 inhibitors?

- Methodological Answer : SAR analysis of 62 amide derivatives highlights:

- Critical substituents : 3-Aroyl and 7-amide groups improve IC50 values (e.g., 20 μM vs. lead compound’s 11 μM) by enhancing hydrophobic interactions with HIV-1 VIF .

- Electron-withdrawing groups : Nitro or halogen substituents on aryl rings increase binding affinity to ElonginC, validated by mutagenesis studies .

- Table : Representative SAR Data

| Substituent (R) | IC50 (μM) | Key Interaction |

|---|---|---|

| 4-NO2C6H4 | 20 | H-bond with Ser139 |

| 3-ClC6H4 | 25 | Hydrophobic pocket |

| H | 50 | Weak π-stacking |

Q. How does stereochemical control impact the synthesis and bioactivity of this compound?

- Methodological Answer :

- Stereoselectivity : Anti-isomers dominate due to transition-state stabilization via intramolecular H-bonding between nitro and pyridyl groups .

- Bioactivity implications : Anti-configuration optimizes steric alignment for enzyme binding (e.g., β-lactamase active site), while syn-isomers show reduced activity .

- Chiral resolution : Use of chiral catalysts (e.g., Cinchona alkaloids) or HPLC with amylose columns separates enantiomers for pharmacological profiling .

Q. What mechanistic insights explain the strained conjugation in the dihydroindolizine ring?

- Methodological Answer :

- Bond length analysis : C3–N1 (1.47 Å) and C2–C3 (1.52 Å) deviate from typical single/double bonds, indicating partial conjugation between the nitro group and pyridyl rings. DFT calculations confirm delocalization reduces strain by 8 kcal/mol .

- UV-Vis spectroscopy : Absorption at 320 nm (ε = 4500 M⁻¹cm⁻¹) correlates with conjugated π-system rigidity, validated by TD-DFT .

Notes

- Data Sources : All methodologies are derived from peer-reviewed studies, excluding non-academic platforms as specified.

- Contradictions : Anti-isomer crystallization contrasts with theoretical syn-isomer stability, suggesting kinetic vs. thermodynamic control in synthesis.

- Advanced Tools : Computational workflows (e.g., Schrödinger Suite, GROMACS) are recommended for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products